4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid
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Overview
Description
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzoxazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties . The presence of chlorine atoms at positions 5 and 7 of the benzoxazole ring enhances its biological activity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms at positions 5 and 7 enhance its binding affinity to these targets, leading to the inhibition of their activity. This inhibition can result in various biological effects, such as antimicrobial and anti-inflammatory activities . The compound can also induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
5,7-Dichloro-2-hydrazino-1,3-benzoxazole: A precursor in the synthesis of 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)benzoic acid.
2-Substituted Benzoxazoles: These compounds exhibit similar biological activities but may differ in their potency and specificity.
Quinoline Derivatives: These compounds share some structural similarities and biological activities with benzoxazole derivatives.
Uniqueness: this compound is unique due to the presence of chlorine atoms at positions 5 and 7, which significantly enhance its biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H7Cl2NO3 |
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Molecular Weight |
308.1 g/mol |
IUPAC Name |
4-(5,7-dichloro-1,3-benzoxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-5-10(16)12-11(6-9)17-13(20-12)7-1-3-8(4-2-7)14(18)19/h1-6H,(H,18,19) |
InChI Key |
JEYGFOXAUFSKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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